4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride
Overview
Description
“4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It has an average mass of 191.655 Da and a monoisotopic mass of 191.071304 Da .
Synthesis Analysis
The synthesis of spiro-azetidin-2-one derivatives, which includes “this compound”, has been a topic of interest in medicinal chemistry due to their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .Molecular Structure Analysis
Spirocyclic compounds, such as “this compound”, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Scientific Research Applications
Synthesis and Biological Activities
Phenyl Pyrazoline Derivatives Synthesis : 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride is used in the synthesis of phenyl pyrazoline derivatives, which exhibit significant antimicrobial activity. This process involves reacting specific precursors in the presence of acetic acid and evaluating the compounds for antibacterial and antifungal activities (Shah & Patel, 2012).
Novel Compounds with Antimicrobial Properties : Another research synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives. These compounds were characterized by their IR, 1H NMR data, and tested for antibacterial and antifungal activities through the broth dilution method (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
Drug Design and Discovery
- Discovery of Selective Brain Penetrant PDE9A Inhibitor : A compound related to this compound, named PF-04447943, was identified as a novel PDE9A inhibitor. It was developed using parallel synthetic chemistry and structure-based drug design, advancing into clinical trials for cognitive disorders. This drug exhibits procognitive activity and synaptic stabilization in animal models (Verhoest et al., 2012).
Synthesis Techniques and Characterization
- Synthesis and Base-Catalyzed Ring Transformation : Research on the synthesis of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one and its ring transformation under specific conditions demonstrates the versatility of this compound in chemical reactions (Sápi, Fetter, Lempert, Kajtár-Peredy, & Czira, 1997).
In Silico Drug Design
- Insilico Designing for Anti Microbial Targets : A study used this compound derivatives in insilico designing for possible inhibition of antimicrobial target proteins. The compounds showed drug likeness properties and interactions with key proteins in bacteria and other organisms (Behera.S. et al., 2014).
Properties
IUPAC Name |
4-(azetidin-3-yl)oxan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8-3-6(1-2-11-8)7-4-9-5-7;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMKKITWBKJWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CC1C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439818-48-0 | |
Record name | 2H-Pyran-2-one, 4-(3-azetidinyl)tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439818-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.